molecular formula C24H23ClO4 B13754812 (3-Phenoxyphenyl)methyl 2-(4-chlorophenoxy)-3-methylbutanoate CAS No. 63402-73-3

(3-Phenoxyphenyl)methyl 2-(4-chlorophenoxy)-3-methylbutanoate

Cat. No.: B13754812
CAS No.: 63402-73-3
M. Wt: 410.9 g/mol
InChI Key: NFNPRJSSOBFOTR-UHFFFAOYSA-N
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Description

(3-Phenoxyphenyl)methyl 2-(4-chlorophenoxy)-3-methylbutanoate is a chemical compound with the molecular formula C23H21ClO3. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes phenoxy and chlorophenoxy groups attached to a methylbutanoate backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Phenoxyphenyl)methyl 2-(4-chlorophenoxy)-3-methylbutanoate typically involves the esterification of 2-(4-chlorophenoxy)-3-methylbutanoic acid with (3-phenoxyphenyl)methanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of advanced purification techniques such as chromatography can enhance the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(3-Phenoxyphenyl)methyl 2-(4-chlorophenoxy)-3-methylbutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3-Phenoxyphenyl)methyl 2-(4-chlorophenoxy)-3-methylbutanoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (3-Phenoxyphenyl)methyl 2-(4-chlorophenoxy)-3-methylbutanoate involves its interaction with specific molecular targets. The phenoxy and chlorophenoxy groups are believed to play a crucial role in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and molecular targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • (3-Phenoxyphenyl)methyl 2-(4-methoxyphenoxy)-3-methylbutanoate
  • (3-Phenoxyphenyl)methyl 2-(4-bromophenoxy)-3-methylbutanoate
  • (3-Phenoxyphenyl)methyl 2-(4-fluorophenoxy)-3-methylbutanoate

Uniqueness

(3-Phenoxyphenyl)methyl 2-(4-chlorophenoxy)-3-methylbutanoate stands out due to its unique combination of phenoxy and chlorophenoxy groups, which confer distinct chemical and biological properties. This compound’s specific structure allows for unique interactions with molecular targets, making it valuable in various research and industrial applications .

Properties

CAS No.

63402-73-3

Molecular Formula

C24H23ClO4

Molecular Weight

410.9 g/mol

IUPAC Name

(3-phenoxyphenyl)methyl 2-(4-chlorophenoxy)-3-methylbutanoate

InChI

InChI=1S/C24H23ClO4/c1-17(2)23(29-21-13-11-19(25)12-14-21)24(26)27-16-18-7-6-10-22(15-18)28-20-8-4-3-5-9-20/h3-15,17,23H,16H2,1-2H3

InChI Key

NFNPRJSSOBFOTR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)OCC1=CC(=CC=C1)OC2=CC=CC=C2)OC3=CC=C(C=C3)Cl

Origin of Product

United States

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